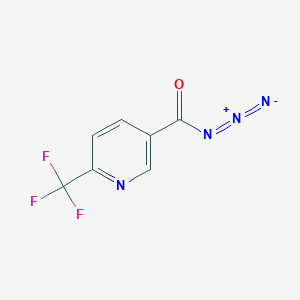
6-(Trifluoromethyl)pyridine-3-carbonyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(三氟甲基)吡啶-3-甲酰叠氮化物是一种化学化合物,分子式为 C7H3F3N4O。它是吡啶的衍生物,吡啶是一种基本的杂环有机化合物。三氟甲基和叠氮化物官能团的存在使该化合物在各种化学应用中特别有趣。
准备方法
合成路线和反应条件
6-(三氟甲基)吡啶-3-甲酰叠氮化物的合成通常涉及将 6-(三氟甲基)吡啶-3-羧酸与亚硫酰氯反应,形成相应的酰氯。 然后,该中间体与叠氮化钠反应,生成所需的叠氮化物化合物 .
工业生产方法
虽然 6-(三氟甲基)吡啶-3-甲酰叠氮化物的具体工业生产方法尚未得到充分记录,但一般方法涉及使用与实验室环境中相同的反应进行大规模合成,但经过优化以提高效率和产率。这通常包括使用连续流动反应器和自动化系统来安全地处理像叠氮化钠这样危险的试剂。
化学反应分析
反应类型
6-(三氟甲基)吡啶-3-甲酰叠氮化物会发生各种类型的化学反应,包括:
取代反应: 叠氮化物基团可以被其他亲核试剂取代。
环加成反应: 叠氮化物基团可以参与环加成反应形成三唑。
还原反应: 叠氮化物基团可以被还原为胺。
常用试剂和条件
取代反应: 常用试剂包括胺或醇等亲核试剂,通常在温和条件下进行。
环加成反应: 通常涉及炔烃或烯烃作为反应物,通常由铜催化。
还原反应: 常用还原剂包括氢化铝锂或催化氢化。
主要产物形成
取代反应: 生成取代的吡啶衍生物。
环加成反应: 生成三唑衍生物。
还原反应: 导致胺的形成。
科学研究应用
6-(三氟甲基)吡啶-3-甲酰叠氮化物在科学研究中有多种应用:
化学: 用作有机合成中的构建块,特别是在通过点击化学形成三唑的过程中。
生物学: 用于修饰生物分子以进行标记和跟踪。
医药: 研究其在药物发现中的潜力,特别是在生物活性分子合成中。
工业: 用于农用化学品和药物的开发
作用机制
6-(三氟甲基)吡啶-3-甲酰叠氮化物的作用机制主要与其因叠氮化物基团而产生的反应性有关。叠氮化物基团可以发生环加成反应,形成稳定的三唑环,这在各种化学和生物应用中具有价值。 三氟甲基增强了化合物的稳定性和亲脂性,使其在药物设计中很有用 .
相似化合物的比较
类似化合物
- 6-(三氟甲基)吡啶-3-羧酸
- 6-(三氟甲基)吡啶-3-腈
- 6-(三氟甲基)吡啶-3-甲醛
独特性
6-(三氟甲基)吡啶-3-甲酰叠氮化物因同时具有三氟甲基和叠氮化物基团而具有独特之处。这种组合赋予了独特的反应性和稳定性,使其成为有机合成中的通用中间体。 叠氮化物基团允许发生环加成反应,而三氟甲基增强了化合物的整体稳定性和亲脂性 .
生物活性
6-(Trifluoromethyl)pyridine-3-carbonyl azide, with the CAS number 231291-22-8, is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.
- Molecular Formula : C₇H₄F₃N₃O
- Molecular Weight : 191.11 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 259.3 °C
- Melting Point : 193-197 °C
The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions, particularly through its azide functional group, which is known for its reactivity in click chemistry. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to interact with biological membranes, potentially leading to increased bioavailability and efficacy in biological systems.
Biological Targets and Activities
Research indicates that compounds with trifluoromethyl groups can modulate biological properties significantly. For instance:
- Antimicrobial Activity : Trifluoromethylated compounds have shown promise as antimicrobial agents due to their ability to disrupt microbial cell membranes.
- Anticancer Properties : Studies have suggested that azides can induce apoptosis in cancer cells by interfering with cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets need further elucidation.
Case Study 1: Antimicrobial Activity
A study explored the synthesis of various trifluoromethylated pyridine derivatives and evaluated their antimicrobial activities against several bacterial strains. The results indicated that derivatives containing the azide functional group exhibited enhanced antibacterial properties compared to their non-azide counterparts, suggesting a synergistic effect between the azide and trifluoromethyl groups .
Case Study 2: Anticancer Mechanisms
In another investigation, researchers synthesized a series of azides including this compound and assessed their effects on cancer cell lines. The findings highlighted that these compounds could induce cell cycle arrest and apoptosis through caspase activation pathways .
Data Table of Biological Activities
属性
CAS 编号 |
648423-75-0 |
|---|---|
分子式 |
C7H3F3N4O |
分子量 |
216.12 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)pyridine-3-carbonyl azide |
InChI |
InChI=1S/C7H3F3N4O/c8-7(9,10)5-2-1-4(3-12-5)6(15)13-14-11/h1-3H |
InChI 键 |
WXVLVMGABAGEMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)N=[N+]=[N-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















